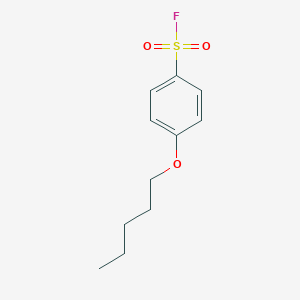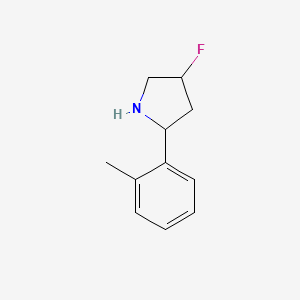![molecular formula C12H16BrNS B13237726 N-[(3-bromophenyl)methyl]thian-4-amine](/img/structure/B13237726.png)
N-[(3-bromophenyl)methyl]thian-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-bromophenyl)methyl]thian-4-amine is a chemical compound with the molecular formula C12H16BrNS. It is also known as N-(3-bromobenzyl)tetrahydro-2H-thiopyran-4-amine hydrochloride. This compound is of interest due to its unique structure, which includes a bromophenyl group and a thian-4-amine moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]thian-4-amine typically involves the reaction of 3-bromobenzyl chloride with tetrahydrothiopyran-4-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-bromophenyl)methyl]thian-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(3-bromophenyl)methyl]thian-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(3-bromophenyl)methyl]thian-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the thian-4-amine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-bromophenyl)methyl]thian-4-amine
- N-[(2-bromophenyl)methyl]thian-4-amine
- N-[(3-chlorophenyl)methyl]thian-4-amine
Uniqueness
N-[(3-bromophenyl)methyl]thian-4-amine is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. The presence of the thian-4-amine moiety also contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16BrNS |
|---|---|
Poids moléculaire |
286.23 g/mol |
Nom IUPAC |
N-[(3-bromophenyl)methyl]thian-4-amine |
InChI |
InChI=1S/C12H16BrNS/c13-11-3-1-2-10(8-11)9-14-12-4-6-15-7-5-12/h1-3,8,12,14H,4-7,9H2 |
Clé InChI |
XJKDUMIAPTWFIW-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCC1NCC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


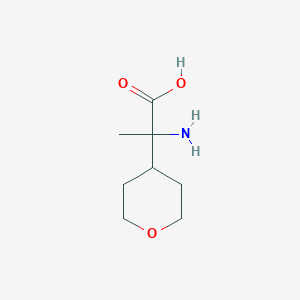
![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide](/img/structure/B13237648.png)
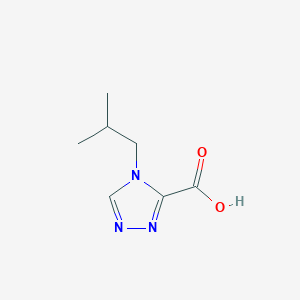

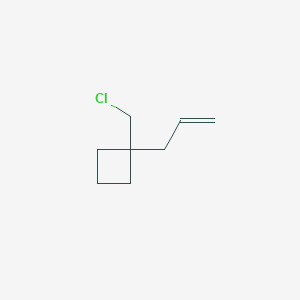

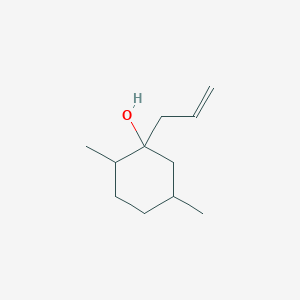

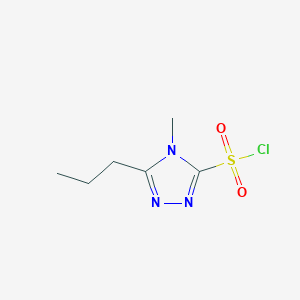
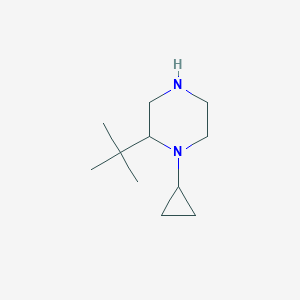

![[(4-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine](/img/structure/B13237718.png)
